molecular formula C8H8BrNO2 B189853 Methyl 2-amino-6-bromobenzoate CAS No. 135484-78-5

Methyl 2-amino-6-bromobenzoate

Cat. No. B189853
CAS RN: 135484-78-5
M. Wt: 230.06 g/mol
InChI Key: REOMFJKQWUJOMK-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromobenzoate is a chemical compound with the formula C8H8BrNO2 . It has been used in various applications, including as a potential PqsD inhibitor against pseudomonas aeruginosa infections .


Synthesis Analysis

The synthesis of Methyl 2-amino-6-bromobenzoate involves a procedure similar to that described in Example 4b, starting with 5-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . The title compound was obtained (86.7%) as a yellow oil .


Molecular Structure Analysis

The molecules of Methyl 2-amino-6-bromobenzoate are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .


Chemical Reactions Analysis

Methyl 2-amino-6-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .


Physical And Chemical Properties Analysis

Methyl 2-amino-6-bromobenzoate is a light yellow liquid . It has a molecular weight of 230.06 . The boiling point is 252 - 254 °C / 485.6 - 489.2 °F at 760 mmHg .

Scientific Research Applications

Catalyst in Esterification

Methyl 2-amino-6-bromobenzoate, like other Methyl benzoate (MB) compounds, can be prepared by reacting various benzoic acids with methanol using an acidic catalyst . This process is used in the synthesis of a series of MB compounds .

Ingredient in Fragrances

Methyl benzoate compounds, including Methyl 2-amino-6-bromobenzoate, have low toxicity and are mainly used in scents . For example, MB has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups .

Solvent in Resin Rubber

Methyl 2-amino-6-bromobenzoate can act as a solvent in resin rubber . This is due to its chemical properties which allow it to dissolve or dilute other substances without causing a chemical reaction.

Raw Material in Antitumor Drugs

Methyl p-bromobenzoate, a compound similar to Methyl 2-amino-6-bromobenzoate, is the main raw material of pemetrexed disodium, an antitumor drug . This suggests potential applications of Methyl 2-amino-6-bromobenzoate in the pharmaceutical industry.

Ingredient in Antifungal Compounds

Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound . This indicates that Methyl 2-amino-6-bromobenzoate could potentially be used in the development of antifungal medications.

Inhibitor against Pseudomonas Aeruginosa Infections

Methyl 2-amino-6-bromobenzoate acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections . This bacterium is known to cause various diseases in humans, and the compound could be used in the development of new treatments.

Preparation of Hepatitis C Virus NS5b RNA Polymerase Inhibitors

It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . This suggests that it could play a crucial role in the development of new antiviral drugs.

Plant Growth-Regulator Activity

Methyl 2-amino-6-bromobenzoate is involved in plant growth-regulator activity . This means it could be used in agriculture to enhance the growth and development of plants.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 2-amino-6-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOMFJKQWUJOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596580
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-bromobenzoate

CAS RN

135484-78-5
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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